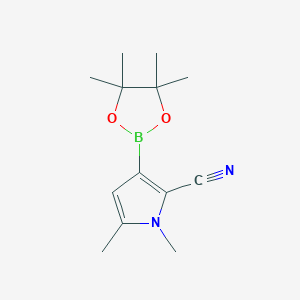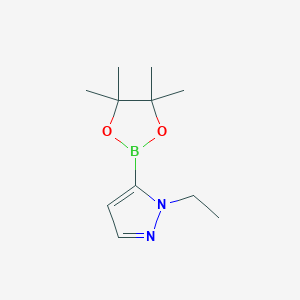
5-ethyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “5-ethyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has an ethyl group attached to a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The triazole ring is substituted at the 1-position with a 4-fluorobenzyl group and at the 4-position with a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction. The 4-fluorobenzyl group could be introduced through a nucleophilic substitution reaction on a benzyl chloride precursor. The carboxylic acid group could be introduced through oxidation of a corresponding alcohol or aldehyde .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, which is a heterocyclic ring containing two nitrogen atoms. The electronegativity of the nitrogen atoms would contribute to the polarity of the molecule. The presence of the carboxylic acid group would also contribute to the polarity of the molecule and could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The 1,2,3-triazole ring could potentially participate in further cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group and the polar 1,2,3-triazole ring would likely make this compound soluble in polar solvents. The exact melting point, boiling point, and other physical properties would need to be determined experimentally .Applications De Recherche Scientifique
Tetrel Bonding Interactions
- The compound is involved in π-hole tetrel bonding interactions, as shown in the synthesis of ethyl 2-triazolyl-2-oxoacetate derivatives, which include α-ketoester functionality and phenyl substituents. These interactions are significant in the solid state, forming self-assembled dimers. These interactions were analyzed using various techniques like Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms in molecules (Ahmed et al., 2020).
Synthesis and Tautomerism
- This compound is part of the synthesis of new triazole derivatives. In one study, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid was synthesized, and its ring-chain tautomerism was studied, showing the predominance of the free acid form in solution (Pokhodylo & Obushak, 2022).
Nucleophilic Displacement Reactions
- Ethyl 1-benzyl-5-chloro-v-triazole-4-carboxylate, a related compound, was used to study nucleophilic displacement reactions. This was pivotal in synthesizing aryloxytriazolecarboxylates, which have potential as antiasthmatic agents (Buckle, Outred, & Rockell, 1981).
Fluoroalkylation and Bicyclic Compound Synthesis
- Studies have shown that 5-fluoroalkylated 1H-1,2,3-triazoles can be synthesized, leading to the creation of novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds (Peng & Zhu, 2003).
Application in Peptidomimetics and Biological Compounds
- The compound is a suitable molecule for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This has been demonstrated through ruthenium-catalyzed cycloaddition reactions (Ferrini et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-ethyl-1-[(4-fluorophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-2-10-11(12(17)18)14-15-16(10)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYGVJYOSBEGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















